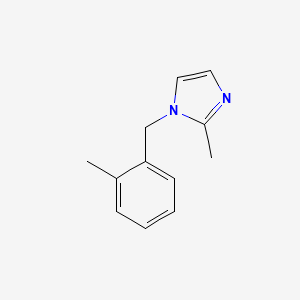

2-methyl-1-(2-methylbenzyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex imidazole derivatives often involves multiple steps and various reagents . A study on the synthesis of benzimidazole derivatives, which are structurally similar to imidazoles, used a combination of various physicochemical, steric, electronic, and structural molecular descriptors . Another study synthesized benzimidazolium salts from the reaction of 1-(2-methyl-1,4-benzodioxane)benzimidazole and various aryl chlorides .Molecular Structure Analysis

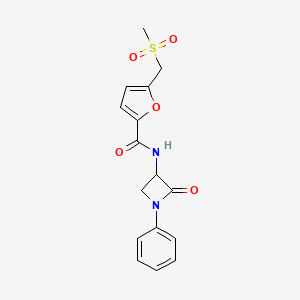

The molecular structure of “2-methyl-1-(2-methylbenzyl)-1H-imidazole” would likely be complex due to the presence of multiple functional groups. The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms. The presence of the methyl and benzyl groups would add further complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1-(2-methylbenzyl)-1H-imidazole” would depend on the specific conditions and reagents used. Alcohols, for example, can undergo a variety of reactions, including conversion into alkyl halides, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-1-(2-methylbenzyl)-1H-imidazole” would depend on its specific structure. For instance, the presence of the imidazole ring might influence its solubility, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen

Antihypertensive Compounds Development

Nonpeptide angiotensin II receptor antagonists have been prepared, showcasing the role of imidazole derivatives in the development of potent, orally active antihypertensive medications. The structural modification of imidazole compounds, such as replacing the carboxylic acid group with acidic isosteres, has resulted in significant advancements in hypertension treatment, as exemplified by the development of DuP 753 (Carini et al., 1991).

Ferroelectric and Antiferroelectric Materials

Imidazole units have demonstrated substantial potential in the development of ferroelectric and antiferroelectric materials. Their proton donor and acceptor moieties bind molecules into a dipolar chain, enabling bistable electric polarity and electrical switchability through proton tautomerization. This discovery opens up new avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

High-Temperature Proton-Conducting Polymer Electrolytes

The addition of imidazole and 1-methyl imidazole to polybenzimidazole equilibrated with phosphoric acid has been shown to enhance the conductivity of high-temperature proton-conducting polymer electrolytes. This application is critical for the development of fuel cells, demonstrating the role of imidazole derivatives in advancing energy technologies (Schechter & Savinell, 2002).

N-Heterocyclic Carbenes in Organic Synthesis

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes derived from imidazole, have been employed as efficient catalysts in transesterification and acylation reactions. These catalysts facilitate the transformation of esters and alcohols at low loadings and room temperature, highlighting the versatility of imidazole derivatives in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Gastric H+/K+-ATPase Inhibitors

Imidazole derivatives have been synthesized and investigated as potent inhibitors of gastric H+/K+-ATPase, offering new possibilities for treating conditions related to excessive stomach acid production. These compounds' structure-activity relationships indicate that specific substitutions on the imidazole moiety can lead to highly active compounds with favorable chemical stability (Yamada et al., 1996).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “2-methyl-1-(2-methylbenzyl)-1H-imidazole” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For instance, some chemicals are flammable and require precautions such as keeping away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

The future directions for research on “2-methyl-1-(2-methylbenzyl)-1H-imidazole” could involve exploring its potential applications in various fields. For instance, benzimidazole derivatives have been found to have a broad range of pharmacological effects, which could be an interesting area for future research . Additionally, the development of new synthetic methods for producing imidazole derivatives could also be a promising direction .

Eigenschaften

IUPAC Name |

2-methyl-1-[(2-methylphenyl)methyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-5-3-4-6-12(10)9-14-8-7-13-11(14)2/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHYKHBLFYJGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(2-methylbenzyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2754956.png)

![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2754957.png)

![N-ethyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2754963.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2754964.png)

![N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2754967.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole](/img/structure/B2754968.png)

![N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754970.png)

![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2754978.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2754979.png)